7-Bromo-5-methoxybenzofuran
Overview
Description
7-Bromo-5-methoxybenzofuran is a chemical compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol . . The compound is characterized by a bromine atom at the 7th position and a methoxy group at the 5th position on the benzofuran ring.
Preparation Methods
The synthesis of 7-Bromo-5-methoxybenzofuran can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(2,2-diethoxyethoxy)-4-methoxybenzene with polyphosphoric acid in toluene at 70°C for 1 hour under an inert atmosphere . This reaction yields this compound as the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Bromo-5-methoxybenzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The methoxy group at the 5th position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common reagents used in these reactions include polyphosphoric acid, toluene, and various oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-5-methoxybenzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxybenzofuran involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
7-Bromo-5-methoxybenzofuran can be compared with other similar compounds, such as:
7-Bromobenzofuran: Lacks the methoxy group at the 5th position, which may result in different biological activities and chemical properties.
5-Methoxybenzofuran: Lacks the bromine atom at the 7th position, which may also result in different biological activities and chemical properties.
The uniqueness of this compound lies in the presence of both the bromine atom and the methoxy group, which contribute to its distinct chemical and biological properties.
Biological Activity
7-Bromo-5-methoxybenzofuran is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structural characteristics, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₇BrO₂
- Molecular Weight : 227.06 g/mol
- Key Functional Groups : Bromine at the 7-position, methoxy group at the 5-position, and a benzofuran core.
These structural elements contribute to its unique reactivity and biological activity.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The bromine and methoxy substituents enhance the compound's binding affinity to various enzymes and receptors. This interaction can lead to either inhibition or activation of critical pathways involved in disease processes, particularly in cancer and microbial infections.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its cytotoxic effects on different cancer cell lines:
The compound has been shown to inhibit cell proliferation in these lines, with varying degrees of potency depending on the specific cancer type.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still limited. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on Cancer Cell Lines :
A study demonstrated that derivatives of benzofuran, including this compound, showed enhanced antiproliferative activity against various human cancer cell lines compared to their unsubstituted counterparts. The introduction of the methoxy group at the 5-position was particularly noted for increasing potency . -
Antimicrobial Evaluation :
In a separate evaluation, researchers assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity, warranting further investigation into its potential as a novel antimicrobial agent .
Comparative Analysis with Similar Compounds
The unique structure of this compound differentiates it from other related compounds:
Compound Name | Key Differences |
---|---|
5-Methoxybenzofuran | Lacks the bromine atom at the 7th position |
7-Bromo-2-carboxybenzofuran | Lacks the methoxy group at the 5th position |
5-Bromo-2-carboxybenzofuran | Lacks the methoxy group; bromine at a different position |
This structural uniqueness contributes to its distinct biological activities compared to these analogs.
Properties
IUPAC Name |
7-bromo-5-methoxy-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGVJRCYYJKXJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622874 | |
Record name | 7-Bromo-5-methoxy-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90484-47-2 | |
Record name | 7-Bromo-5-methoxy-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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